molecular formula C14H20N2O2 B1439181 8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one CAS No. 1171418-82-8

8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Cat. No. B1439181
M. Wt: 248.32 g/mol
InChI Key: SXJIXSNYELSPTL-UHFFFAOYSA-N
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Description

8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, abbreviated as 8-ADMP, is an organic compound belonging to the class of benzoxazepines. 8-ADMP is a compound that has been studied extensively in recent years due to its potential applications in scientific research. Its unique structure and properties make it a promising tool for a variety of applications, ranging from medical research to drug development.

Scientific Research Applications

Antioxidant Activity and Lipid Peroxidation Inhibition

Amino-1,5-benzoxazepines, closely related to 8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, have been synthesized and evaluated for their antioxidant activity and lipid peroxidation inhibition capabilities. These compounds, including variants with amino groups, show significant potential as antioxidants and inhibitors of lipid peroxidation, which could have implications for their use in medical and biological research (Neochoritis et al., 2010).

Synthesis for Medicinal Chemistry

The practical synthesis of certain benzoxazepine derivatives, which include structures similar to 8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, has been developed for medicinal applications. This includes methods for the creation of orally active antagonists, demonstrating the compound's relevance in pharmaceutical research and development (Ikemoto et al., 2005).

Mechanistic Studies and Synthesis Techniques

Studies on 2,2-dimethylbenzoxazepinones and related compounds provide insights into the synthesis techniques and reaction mechanisms of benzoxazepine derivatives. This research aids in understanding the chemical properties and potential applications of 8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one in various scientific fields (Levai et al., 1992).

Potential in Anticancer Research

Research into benzoxazepine derivatives has indicated their potential in anticancer applications. Various synthesized benzoxazepines have been evaluated for their anticancer properties, particularly in breast cancer cells, suggesting potential therapeutic applications of compounds like 8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one (Odame et al., 2021).

properties

IUPAC Name

8-amino-3,3-dimethyl-5-propyl-2H-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-7-16-11-6-5-10(15)8-12(11)18-9-14(2,3)13(16)17/h5-6,8H,4,7,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJIXSNYELSPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)N)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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